molecular formula C24H16N2O4S B2471662 3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 389127-27-9

3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No. B2471662
CAS RN: 389127-27-9
M. Wt: 428.46
InChI Key: UFFYDIUXRPTHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide” is a complex organic molecule that likely contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Scientific Research Applications

Anticancer Properties

The compound exhibits potential as an anticancer agent. Both ferulic acid and esculetin have demonstrated anti-cancer effects. Esculetin, in particular, has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells . Combining these two components in the hybrid compound may enhance their synergistic effects against cancer.

Antioxidant Activity

Ferulic acid is well-known for its antioxidant properties. It scavenges free radicals, protecting cells from oxidative damage. The hybrid compound, with its dual components, could offer enhanced antioxidant activity, making it valuable in preventing oxidative stress-related diseases .

Anti-Inflammatory Effects

Esculetin has anti-inflammatory properties, which can be beneficial in conditions associated with inflammation, such as arthritis and inflammatory bowel diseases. The hybrid compound may provide a novel approach to managing inflammation .

Neuroprotective Potential

Ferulic acid has been studied extensively for its neuroprotective effects. It may help prevent neurodegenerative diseases by reducing oxidative stress and inflammation in the brain. The hybrid compound’s combination of ferulic acid and esculetin could enhance these neuroprotective properties .

Antiviral Activity

Esculetin has demonstrated antiviral activity against certain viruses. By incorporating it into the hybrid compound, we may discover new avenues for antiviral drug development .

Fluorescence Sensors

Interestingly, coumarins with intramolecular charge transfer character, like esculetin, have been explored as fluorescence sensors. These compounds can detect specific molecules or ions based on changes in fluorescence intensity. The hybrid compound might find applications in biosensing or environmental monitoring .

properties

IUPAC Name

3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4S/c1-29-21-12-15-7-3-2-6-14(15)10-18(21)22(27)26-24-25-19(13-31-24)17-11-16-8-4-5-9-20(16)30-23(17)28/h2-13H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFYDIUXRPTHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

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